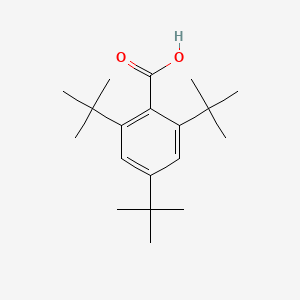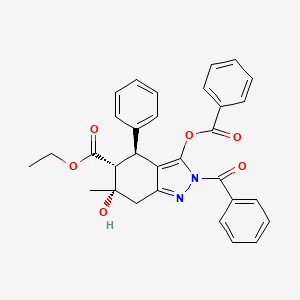![molecular formula C7H16NO3P B14486482 Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]- CAS No. 65810-04-0](/img/structure/B14486482.png)
Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(azepan-1-ylmethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (azepan-1-ylmethyl)phosphonic acid typically involves the reaction of azepane with a phosphonic acid derivative. One common method is the reaction of azepane with diethyl phosphite under controlled conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (azepan-1-ylmethyl)phosphonic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(azepan-1-ylmethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the azepane ring or the phosphonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while reduction could produce phosphonic acid derivatives with modified azepane rings.
科学的研究の応用
(azepan-1-ylmethyl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with phosphonic acid groups.
Industry: It can be used in the production of materials with specific properties, such as flame retardants or plasticizers.
作用機序
The mechanism of action of (azepan-1-ylmethyl)phosphonic acid involves its interaction with molecular targets that recognize the phosphonic acid group. This interaction can inhibit enzymes that utilize phosphate groups, thereby affecting metabolic pathways. The azepane ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Aminoethylphosphonic acid: Another phosphonic acid derivative with biological activity.
Fosfomycin: A well-known antibacterial agent that contains a phosphonic acid group.
Azepane derivatives: Compounds with similar azepane rings but different functional groups.
Uniqueness
(azepan-1-ylmethyl)phosphonic acid is unique due to the combination of the azepane ring and the phosphonic acid group, which imparts specific chemical and biological properties
特性
CAS番号 |
65810-04-0 |
|---|---|
分子式 |
C7H16NO3P |
分子量 |
193.18 g/mol |
IUPAC名 |
azepan-1-ylmethylphosphonic acid |
InChI |
InChI=1S/C7H16NO3P/c9-12(10,11)7-8-5-3-1-2-4-6-8/h1-7H2,(H2,9,10,11) |
InChIキー |
NTHGSJJDTIDTIU-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



phenylphosphanium](/img/structure/B14486400.png)

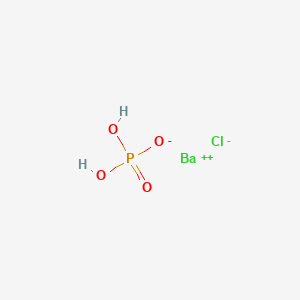

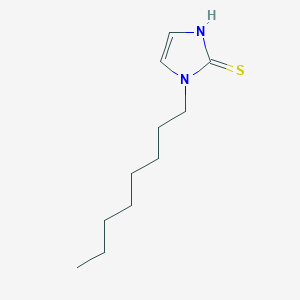
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)

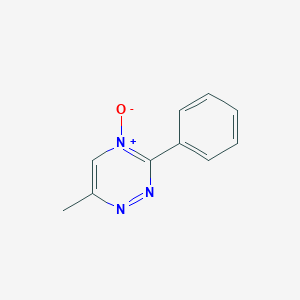

![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)
